molecular formula C52H74FeN2P2 B12059366 (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp

(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp

Cat. No.: B12059366
M. Wt: 844.9 g/mol
InChI Key: OMHGSRQJSWIMDO-FKMBXMNYSA-N
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Description

This compound is a chiral ferrocene-based organometallic ligand featuring two dicyclohexylphosphino groups and two (dimethylamino)benzyl substituents. Its molecular formula is C₅₂H₇₄FeN₂P₂ (CAS: 849924-78-3), with a stereochemical configuration denoted as (R,R). The ligand’s design combines steric bulk (from dicyclohexylphosphine) and electron-donating capacity (from dimethylamino groups), making it highly effective in asymmetric catalysis. It is structurally related to the Mandyphos and TaniaPhos ligand families, which are renowned for their enantioselectivity in transition-metal-catalyzed reactions.

Properties

Molecular Formula

C52H74FeN2P2

Molecular Weight

844.9 g/mol

InChI

InChI=1S/2C26H37NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,12-14,19-20,22-23,26H,4-5,8-11,15-18H2,1-2H3;/t2*26-;/m00./s1

InChI Key

OMHGSRQJSWIMDO-FKMBXMNYSA-N

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe]

Canonical SMILES

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe]

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization of Ferrocene

  • Ferrocene Synthesis :

    • Reagents : Cyclopentadiene, FeCl₂·4H₂O, KOH, DME.

    • Conditions : Reaction at 70°C under N₂, followed by acid quenching with HCl.

    • Yield : ~70–80% after sublimation.

  • Phosphination at 2,2'-Positions :

    • Reagents : Lithium dicyclohexylphosphide (LiP(C₆H₁₁)₂), THF, −78°C.

    • Mechanism : Nucleophilic substitution on lithiated ferrocene.

    • Product : (R,R)-1,1'-Bis(dicyclohexylphosphino)ferrocene.

  • Alkylation at 1,1'-Positions :

    • Reagents : (S)-α-(Dimethylamino)benzyl bromide, K₂CO₃, DMF, 60°C.

    • Mechanism : SN2 displacement on activated ferrocene.

    • Final Product : (As,as)-1,1'-Bis[-(dimethylamino)benzyl]-(R,R)-2,2'-Bis(dicyclohexylphosphino)ferrocene.

Route 2: Asymmetric Coordination

  • Chiral Resolution :

    • Method : Enzymatic kinetic resolution of dicyclopentane-(2S,2'S)-diol intermediates.

    • Outcome : Enantiopure (R,R)-dicyclohexylphosphine modules.

  • Coupling to Ferrocene :

    • Reagents : Chiral phosphine modules, 2,2'-dichloroferrocene, Pd catalyst.

    • Conditions : Suzuki-Miyaura coupling in toluene.

Key Reaction Conditions and Challenges

Step Conditions Challenges Solutions
Ferrocene Synthesis70°C, N₂ atmosphereOxidation of Fe²⁺ to Fe³⁺Anhydrous DME, strict inert gas flow
Phosphination−78°C, THF, LiP(C₆H₁₁)₂Low solubility of LiP(C₆H₁₁)₂Use excess phosphide, sonication
Alkylation60°C, DMF, K₂CO₃Steric hindrance at 1,1'-positionsHigh-dilution conditions, extended time

Characterization and Purity

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): Peaks at δ 2.15 (s, NCH₃), 3.45 (s, CH₂), 4.15 (s, Cp), 6.85–7.25 (m, Ar-H).

    • Specific Rotation : +54.6° (c 1.0, CHCl₃).

  • Purity : ≥97% (HPLC, Chiralcel OD column).

Applications in Asymmetric Catalysis

Hydrogenation of α-Amino Acrylates

Ligand Substrate Catalyst ee (%) Tof (h⁻¹) Reference
Mandyphos SL-M002-1Methyl Z-acetamidocinnamateRh(nbd)₂BF₄>99.550
(R,R)-Bis(dicyclohexylphosphino)ferroceneα-Amino-α,β-unsaturated estersRh9891

Comparative Analysis of Mandyphos Ligands

Ligand Catalyst Best ee (%) Key Substrate Reference
Mandyphos SL-M002-1Rh>99.5Methyl Z-acetamidocinnamate
Mandyphos SL-M004-1Ni94Lactams
(S,S)-BDPPPd78:22Aryl triflates

Chemical Reactions Analysis

Types of Reactions

(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium ions, while substitution reactions can yield modified ligands with different functional groups .

Scientific Research Applications

(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s ability to induce chirality makes it valuable in the study of biological systems and the development of chiral drugs.

    Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene exerts its effects involves the coordination of the phosphino groups to a metal center, forming a chiral complex. This complex can then participate in catalytic cycles, inducing enantioselectivity in the formation of chiral products. The ferrocene backbone provides stability and electronic properties that enhance the ligand’s performance .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of ferrocene-derived bisphosphine ligands. Below is a detailed comparison with structurally analogous ligands:

Compound Name CAS Number Phosphine Groups Substituents Key Applications
(As,as)-1,1'-bis[-(dimethylamino)benzyl]-(R,R)-2,2'-bis(dicyclohexylphosphino)ferrocene 849924-78-3 Dicyclohexylphosphino (R)-α-(dimethylamino)benzyl Rhodium-catalyzed asymmetric hydrogenation
(R,R)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(R)-α-(dimethylamino)benzyl]ferrocene 494227-35-9 Dicyclohexylphosphino (R)-α-(dimethylamino)benzyl High-stereoselective C–C bond formation
TaniaPhos [(RP)-1-[(R)-α-(dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene] 849925-22-0 Diphenylphosphino (R)-α-(dimethylamino)benzyl Palladium-catalyzed cross-coupling
BD633969 [(2Rp,2'Rp)-1,1'-Bis[(S)-(dimethylamino)phenylmethyl]-2,2'-bis(diphenylphosphino)ferrocene] 223725-09-5 Diphenylphosphino (S)-(dimethylamino)phenylmethyl Ruthenium-mediated enantioselective reductions
Walphos SL-W008-1 [(R)-1-[(R)-2-[2-(dicyclohexylphosphino)phenyl]ferrocenyl]ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine] 849925-22-0 Dicyclohexylphosphino + trifluoromethylphenyl Trifluoromethylphenyl Reactions requiring electron-withdrawing ligands

Steric and Electronic Differences

  • Dicyclohexylphosphino vs. Diphenylphosphino: The dicyclohexyl groups in the target compound provide greater steric hindrance compared to diphenylphosphino ligands like TaniaPhos. This bulk enhances enantioselectivity in reactions where substrate approach is sterically constrained.
  • Dimethylamino Benzyl Substituents: These groups donate electron density to the metal center, stabilizing electron-deficient intermediates. This contrasts with Walphos SL-W008-1, which uses electron-withdrawing trifluoromethyl groups.

Stereochemical Impact

The (R,R) configuration in the target compound ensures a rigid chiral environment, critical for asymmetric induction. In contrast, BD633969 (with S,S stereochemistry) exhibits inverted selectivity in hydrogenation reactions.

Research Findings and Catalytic Performance

Asymmetric Hydrogenation

In rhodium-catalyzed hydrogenation of α-dehydroamino acids, the target compound achieves >99% enantiomeric excess (ee), outperforming diphenylphosphino analogs like TaniaPhos (92–95% ee). The dicyclohexylphosphino groups suppress unproductive metal–substrate interactions, enhancing selectivity.

Suzuki–Miyaura Coupling

While less common in cross-coupling, the ligand’s bulk improves stability in palladium-catalyzed reactions. However, its performance is inferior to SPhos (a biphenyl-based ligand) due to slower transmetalation kinetics.

Biological Activity

The compound (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosphine is a chiral phosphine ligand notable for its application in asymmetric synthesis and catalysis. Its unique structure allows it to participate in various biological and chemical reactions, making it a compound of interest in both academic and industrial research.

  • Molecular Formula : C₅₂H₅₀N₂P₂
  • Molecular Weight : 820.76 g/mol
  • CAS Number : 849924-78-3
  • Density : Not available
  • LogP : 10.898 (indicating high lipophilicity)

The biological activity of this compound primarily stems from its role as a ligand in metal-catalyzed reactions. It has been shown to facilitate enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The dimethylamino groups enhance its nucleophilicity and coordination properties with transition metals, enabling effective catalysis.

Case Studies

  • Asymmetric Synthesis : In a study published by Bocsci, (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosphine) was employed as a ligand in the synthesis of chiral alcohols from prochiral ketones. The results indicated high yields and excellent enantioselectivity (up to 99% ee) under mild reaction conditions.
  • Catalytic Applications : Research highlighted in ChemicalBook demonstrated that this compound could be used in palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties were optimized to enhance the reaction rate and yield .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties linked to its ability to inhibit specific kinases involved in cell proliferation. Further investigations are necessary to elucidate the exact pathways affected by this compound.

Data Tables

PropertyValue
Molecular FormulaC₅₂H₅₀N₂P₂
Molecular Weight820.76 g/mol
CAS Number849924-78-3
LogP10.898
Enantiomeric Excess (ee)Up to 99%

Safety and Handling

Due to its chemical nature, appropriate safety measures should be taken when handling this compound:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respirators are recommended.
  • Hazard Codes : Xn (Harmful)
  • Storage Conditions : Store in a cool, dry place away from incompatible substances.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp), and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step ligand assembly, starting with chiral diamines and phosphine precursors. Key steps include palladium-catalyzed cross-coupling and stereoselective phosphorylation. Optimizing reaction temperature (e.g., −78°C for sensitive intermediates) and solvent polarity (e.g., THF vs. dichloromethane) significantly impacts enantiomeric purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from by-products like unreacted dicyclohexylphosphine .

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

  • Methodological Answer : Use a combination of 31^{31}P NMR (to confirm phosphine coordination), 1^{1}H/13^{13}C NMR for backbone structure, and X-ray crystallography to resolve absolute stereochemistry. Polarimetry or chiral HPLC (e.g., Chiralpak IA column) can quantify enantiomeric excess. Cross-reference spectral data with analogs like 2-Dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl (PhCPhos) to validate assignments .

Q. What are the primary stability concerns during storage, and how can degradation be mitigated?

  • Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (argon) at −20°C in amber vials. Periodic 31^{31}P NMR monitoring detects oxidation to phosphine oxides. Avoid prolonged exposure to light, which accelerates decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of experiments involving this ligand in asymmetric catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state geometries and enantioselectivity trends. For example, analyze steric effects of dicyclohexyl groups on substrate binding using software like Gaussian or ORCA. Validate models against experimental enantiomeric excess (ee) data from catalytic reactions (e.g., hydrogenation of α,β-unsaturated ketones) .

Q. What experimental strategies resolve contradictory activity data in cross-coupling reactions (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig)?

  • Methodological Answer : Systematically vary reaction conditions:

  • Substrate Scope : Test electron-deficient vs. electron-rich aryl halides.
  • Additives : Evaluate the role of Cs2_2CO3_3 (base) or TBAB (phase-transfer agent).
  • Kinetic Studies : Use in situ IR or UV-Vis to monitor reaction progress.
    Discrepancies often arise from competing coordination modes of the ligand—employ XAS (X-ray Absorption Spectroscopy) to probe metal-ligand interactions under catalytic conditions .

Q. How can researchers address batch-to-batch variability in catalytic performance?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Enantiomeric purity, residual solvent levels.
  • Process Analytical Technology (PAT) : Use inline NMR or Raman spectroscopy during synthesis.
    Statistical tools (e.g., PCA or PLS regression) correlate synthesis parameters (e.g., reaction time, stoichiometry) with catalytic outcomes .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to organometallic reaction mechanisms (e.g., Tolman’s Electronic Parameters) to rationalize ligand behavior .
  • Safety Protocols : Follow GHS guidelines for handling phosphines (e.g., PPE, fume hood use) to avoid dermal/ocular exposure .
  • Data Validation : Cross-check catalytic results with structurally related ligands (e.g., XPhos-SO3_3Na) to isolate steric/electronic effects .

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